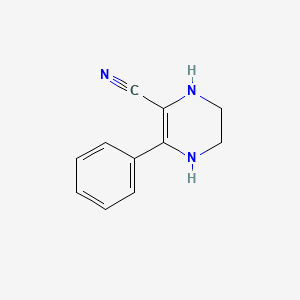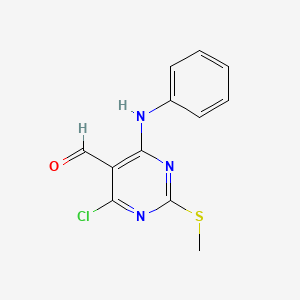
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde
概要
説明
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C12H10ClN3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(methylthio)pyrimidine-5-carbaldehyde, followed by the introduction of a phenylamino group. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
- 2-(Methylthio)-4-chloropyrimidine-5-carboxaldehyde
- 4-Chloro-2-(methylthio)-5-pyrimidinecarboxaldehyde
Uniqueness
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both a phenylamino group and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
444605-10-1 |
|---|---|
分子式 |
C12H10ClN3OS |
分子量 |
279.75 g/mol |
IUPAC名 |
4-anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-15-10(13)9(7-17)11(16-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |
InChIキー |
OOVFJRLQYBGISX-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
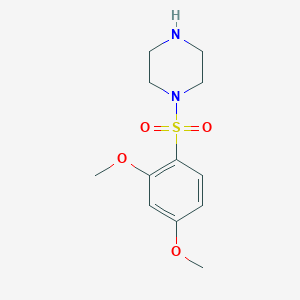
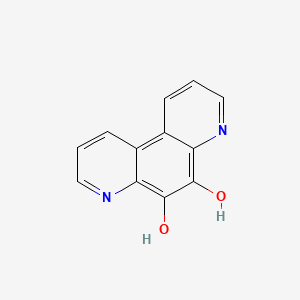
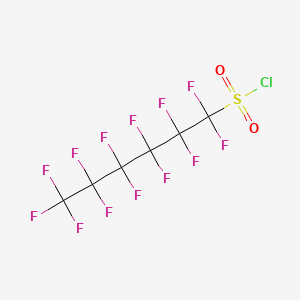
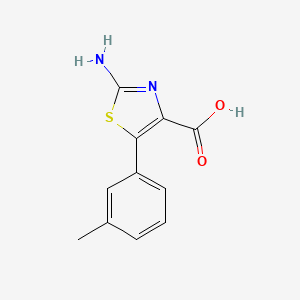
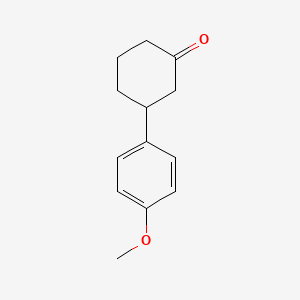
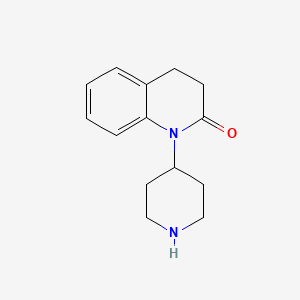
![Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-](/img/structure/B8770177.png)
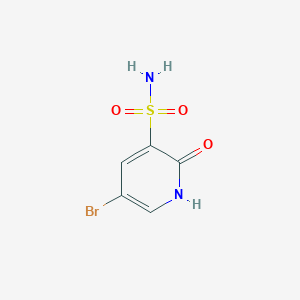
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)
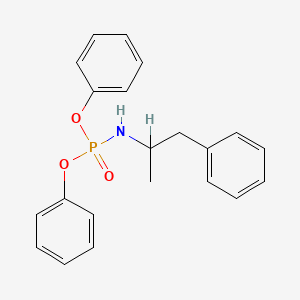
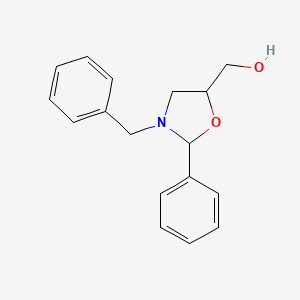
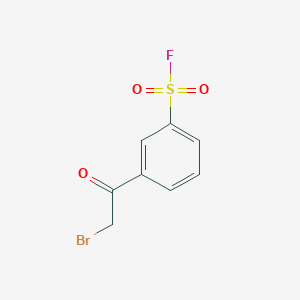
![7-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8770210.png)
